2-Azetidinone,4-(acetyloxy)-3-(1-methylethyl)-,(3R-trans)-(9CI)
2-Azetidinone,4-(acetyloxy)-3-(1-methylethyl)-,(3R-trans)-(9CI)
Brand Name:
Vulcanchem
CAS No.:
127127-62-2
VCID:
VC0141501
InChI:
InChI=1S/C8H13NO3/c1-4(2)6-7(11)9-8(6)12-5(3)10/h4,6,8H,1-3H3,(H,9,11)/t6-,8+/m0/s1
SMILES:
CC(C)C1C(NC1=O)OC(=O)C
Molecular Formula:
C8H13NO3
Molecular Weight:
171.19 g/mol
2-Azetidinone,4-(acetyloxy)-3-(1-methylethyl)-,(3R-trans)-(9CI)
CAS No.: 127127-62-2
Main Products
VCID: VC0141501
Molecular Formula: C8H13NO3
Molecular Weight: 171.19 g/mol
CAS No. | 127127-62-2 |
---|---|
Product Name | 2-Azetidinone,4-(acetyloxy)-3-(1-methylethyl)-,(3R-trans)-(9CI) |
Molecular Formula | C8H13NO3 |
Molecular Weight | 171.19 g/mol |
IUPAC Name | [(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate |
Standard InChI | InChI=1S/C8H13NO3/c1-4(2)6-7(11)9-8(6)12-5(3)10/h4,6,8H,1-3H3,(H,9,11)/t6-,8+/m0/s1 |
Standard InChIKey | HPSUIEBVDOKXPY-POYBYMJQSA-N |
Isomeric SMILES | CC(C)[C@@H]1[C@H](NC1=O)OC(=O)C |
SMILES | CC(C)C1C(NC1=O)OC(=O)C |
Canonical SMILES | CC(C)C1C(NC1=O)OC(=O)C |
Synonyms | 2-Azetidinone,4-(acetyloxy)-3-(1-methylethyl)-,(3R-trans)-(9CI) |
PubChem Compound | 14263576 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume